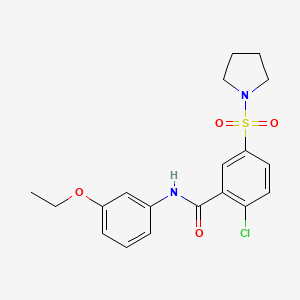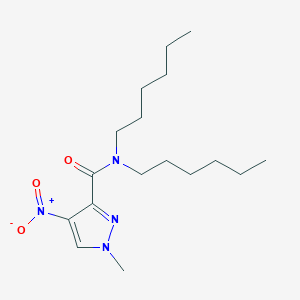
4-(3-chlorophenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide
Übersicht
Beschreibung
4-(3-chlorophenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide, commonly known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. CPP is a piperazine derivative that has been extensively studied for its ability to modulate the N-methyl-D-aspartate (NMDA) receptor, which is a key player in the regulation of synaptic plasticity and memory formation.
Wirkmechanismus
CPP acts as a non-competitive antagonist of the 4-(3-chlorophenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide receptor. It binds to the receptor at a site that is distinct from the glutamate binding site and prevents the influx of calcium ions into the postsynaptic neuron. This blockade of calcium influx leads to a decrease in the activation of downstream signaling pathways that are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
CPP has been shown to have both acute and chronic effects on the 4-(3-chlorophenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide receptor. Acute administration of CPP leads to a rapid and reversible blockade of the receptor, whereas chronic administration leads to a downregulation of the receptor. This downregulation is thought to be due to an upregulation of endogenous 4-(3-chlorophenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide receptor antagonists.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CPP is its ability to selectively modulate the 4-(3-chlorophenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide receptor without affecting other neurotransmitter systems. This allows for a more targeted investigation of the role of the 4-(3-chlorophenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide receptor in various physiological and pathological processes. However, one of the limitations of CPP is its relatively low potency compared to other 4-(3-chlorophenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide receptor antagonists. This can make it difficult to achieve a complete blockade of the receptor at lower concentrations.
Zukünftige Richtungen
There are several future directions for the study of CPP and its potential applications in the field of neuroscience. One direction is to investigate the role of the 4-(3-chlorophenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide receptor in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Another direction is to develop more potent and selective 4-(3-chlorophenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide receptor antagonists that can be used in both basic and clinical research. Additionally, the use of CPP as a tool for investigating the role of the 4-(3-chlorophenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide receptor in various animal models can lead to a better understanding of the underlying mechanisms of synaptic plasticity and memory formation.
Wissenschaftliche Forschungsanwendungen
CPP has been extensively studied for its potential applications in the field of neuroscience. It has been shown to modulate the 4-(3-chlorophenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide receptor, which is a key player in the regulation of synaptic plasticity and memory formation. CPP has been used in various animal models to investigate the role of the 4-(3-chlorophenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide receptor in learning and memory. It has also been used to study the effects of 4-(3-chlorophenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide receptor modulation on synaptic plasticity and long-term potentiation (LTP).
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c1-14-5-7-16(8-6-14)20-18(23)22-11-9-21(10-12-22)17-4-2-3-15(19)13-17/h2-8,13H,9-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBPUROHNUDMQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4694044.png)
![6-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4694046.png)



![2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B4694078.png)
![3-(3-ethoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-4-amine](/img/structure/B4694082.png)

![1-[3-(trifluoromethyl)phenyl]-4-(2,4,5-trimethoxybenzoyl)piperazine](/img/structure/B4694090.png)
![N-(4-ethoxyphenyl)-N'-[2-(phenylthio)phenyl]urea](/img/structure/B4694110.png)

![N-(4-bromophenyl)-2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4694133.png)
![N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-2-thiophenecarboxamide](/img/structure/B4694146.png)
![ethyl [(3-allyl-4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B4694159.png)